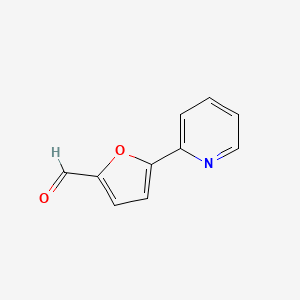

5-(Pyridin-2-yl)furan-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-2-ylfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-7-8-4-5-10(13-8)9-3-1-2-6-11-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLDMAEIJMSFGMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 5 Pyridin 2 Yl Furan 2 Carbaldehyde

Transformations Involving the Aldehyde Group

The aldehyde group in 5-(Pyridin-2-yl)furan-2-carbaldehyde is a primary site for synthetic modifications, enabling its conversion into various other functional groups and the construction of more complex molecular architectures.

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group of furan-2-carbaldehyde derivatives can be oxidized to the corresponding carboxylic acid. This transformation is a fundamental reaction in organic synthesis. While specific studies on the oxidation of this compound are not extensively detailed in the provided results, the oxidation of similar furfural (B47365) compounds is well-documented. For instance, the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA) is a significant area of research, often employing various catalytic systems. exlibrisgroup.comresearchgate.net These reactions typically involve the conversion of the aldehyde group to a carboxylic acid functionality. Ruthenium-based pincer complexes, for example, have been utilized for the aqueous dehydrogenative oxidation of furfural to furoic acid. exlibrisgroup.com This process can be challenging due to the potential for substrate decomposition under harsh reaction conditions. exlibrisgroup.com

The general transformation can be represented as follows:

This compound → 5-(Pyridin-2-yl)furan-2-carboxylic acid

Key aspects of this reaction include the choice of oxidant and catalyst to achieve high selectivity and yield while minimizing side reactions.

Reduction Reactions to Alcohol Derivatives

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (5-(Pyridin-2-yl)furan-2-yl)methanol. This conversion is typically achieved using hydride reducing agents. Common reagents for the reduction of aldehydes to alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). khanacademy.org These reagents provide a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon of the aldehyde.

The general reaction is as follows:

This compound → (5-(Pyridin-2-yl)furan-2-yl)methanol

Catalytic transfer hydrogenation is another method that can be employed for the reduction of furanic aldehydes. researchgate.net This technique often utilizes alcohols as hydrogen donors in the presence of a suitable catalyst. researchgate.net The choice of reducing agent and reaction conditions can be tailored to ensure the selective reduction of the aldehyde without affecting other functional groups that may be present in the molecule.

Condensation Reactions with Primary Amines and Hydrazines (Schiff Base Formation)

The reaction of the aldehyde group with primary amines and hydrazines is a cornerstone of imine chemistry, leading to the formation of Schiff bases. nih.govnih.gov These reactions involve the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group).

The condensation of this compound with various primary amines results in the formation of a diverse range of imine derivatives, also known as Schiff bases. This reaction is typically catalyzed by a small amount of acid. The general structure of these products features the pyridinyl-furan scaffold linked to a substituted nitrogen atom via an azomethine bridge.

For example, the reaction with a generic primary amine R-NH₂ can be depicted as:

This compound + R-NH₂ → (E)-N-((5-(pyridin-2-yl)furan-2-yl)methylene)alkanamine

A specific example is the reaction of furan-2-carbaldehyde with 2-aminopyridine (B139424), which has been studied theoretically to understand the vibrational modes of the resulting Schiff base. researchgate.net The synthesis of Schiff bases from furan-2-carbaldehyde and various amines, including L-phenylalanine, has also been reported, highlighting the versatility of this reaction. semanticscholar.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| Furan-2-carbaldehyde | 2-Aminopyridine | 2N-(Furfural) amino pyridine (B92270) (FAPy) | Schiff Base Condensation |

| Furan-2-carbaldehyde | L-Phenylalanine | N-(furfuralidene)phenylalanine | Schiff Base Condensation |

Reacting this compound with thiosemicarbazide (B42300) or hydrazine (B178648) derivatives leads to the formation of thiosemicarbazones and hydrazones, respectively. These compounds are a subclass of Schiff bases with significant interest in coordination chemistry and medicinal applications.

The reaction with thiosemicarbazide introduces a thiourea (B124793) moiety, resulting in a thiosemicarbazone. nih.govresearchgate.net For instance, furan-2-carbaldehyde reacts with thiosemicarbazide to form (Z)-Furan-2-carbaldehyde thiosemicarbazone. researchgate.net Similarly, pyridine-2-carbaldehyde thiosemicarbazone has been synthesized and characterized. repec.org The synthesis of asymmetric hydrazone-thiosemicarbazone ligands often involves a double condensation reaction. sciforum.net

The general reaction for thiosemicarbazone formation is:

This compound + H₂N-NH-C(=S)NH₂ → 2-((5-(pyridin-2-yl)furan-2-yl)methylene)hydrazine-1-carbothioamide

Hydrazone formation follows a similar pathway, where the aldehyde condenses with a hydrazine derivative. These reactions are crucial for the synthesis of various heterocyclic compounds and ligands for metal complexes.

| Aldehyde | Reagent | Product Class | Key Structural Feature |

|---|---|---|---|

| Furan-2-carbaldehyde | Thiosemicarbazide | Thiosemicarbazone | C=N-NH-C(=S)NH₂ |

| Pyridine-2-carbaldehyde | Thiosemicarbazide | Thiosemicarbazone | C=N-NH-C(=S)NH₂ |

| 2,6-Diformylpyridine | 4-Phenylsemicarbazide | Hydrazone | C=N-NH-C(=O)NHPh |

Aldol Condensation and Knoevenagel Condensation Analogues

The aldehyde group of this compound can participate in carbon-carbon bond-forming reactions such as the Knoevenagel condensation. damascusuniversity.edu.sysphinxsai.com This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base.

The Knoevenagel condensation provides a route to synthesize α,β-unsaturated compounds. For instance, 5-substituted furan-2-carboxaldehydes have been reacted with indan-1,3-dione and creatinine (B1669602) in the presence of a basic catalyst like piperidine (B6355638) to form the corresponding furfurylidene derivatives. damascusuniversity.edu.sysphinxsai.com The reaction of 5-phenyl-2-furaldehyde (B76939) with methyl cyanoacetate (B8463686) or ethyl cyanoacetate under Knoevenagel conditions yields the corresponding acrylate (B77674) derivatives. researchgate.net

A general scheme for the Knoevenagel condensation is:

This compound + CH₂(X)(Y) → (E)-2-((5-(pyridin-2-yl)furan-2-yl)methylene)malononitrile derivative

(where X and Y are electron-withdrawing groups)

These reactions are valuable for extending the carbon framework of the molecule and introducing new functional groups, leading to compounds with diverse electronic and steric properties. The product selectivity in these reactions can often be controlled by the choice of reaction conditions. acs.org Baker's yeast has also been explored as a biocatalyst for Knoevenagel condensations, offering an environmentally friendly alternative. researchgate.net

| Furfural Derivative | Active Methylene Compound | Catalyst | Product Type |

|---|---|---|---|

| 5-Substituted furan-2-carboxaldehyde | Indan-1,3-dione | Piperidine | 2-(5-Substituted-furfurylidene)indan-1,3-dione |

| 5-Substituted furan-2-carboxaldehyde | Creatinine | Piperidine | 2-Acetamido-1-methyl-5-(5-R-furfurylidene)imidazol-4-one |

| 5-Phenyl-2-furaldehyde | Methyl cyanoacetate | Sodium ethoxide | Methyl-2-cyano-3-(5-phenyl-2-furyl)acrylate |

Reactions with Active Methylene Compounds

The aldehyde group in this compound readily undergoes condensation reactions with compounds possessing an active methylene group. These reactions, often variants of the Knoevenagel or Claisen-Schmidt condensations, are fundamental in carbon-carbon bond formation and the synthesis of more complex molecular architectures. sphinxsai.comdamascusuniversity.edu.sy

In a typical reaction, this compound is treated with an active methylene compound, such as an aryl methyl ketone, in the presence of a base catalyst like potassium hydroxide (B78521) in ethanol (B145695). jocpr.com This leads to the formation of chalcone (B49325) derivatives, which are characterized by an α,β-unsaturated carbonyl system. acs.orgnih.govjapsonline.com The general scheme for this reaction involves the deprotonation of the active methylene compound by the base, followed by nucleophilic attack on the aldehyde's carbonyl carbon. Subsequent dehydration yields the final chalcone product.

For instance, the reaction of 5-(1,3-benzothiazol-2-yl)furan-2-carbaldehyde with various active methylene compounds, including 2-acetylfuran (B1664036) and 2-acetylthiophene, has been reported to produce a series of novel chalcone analogues. researchgate.net Similarly, reactions with malononitrile (B47326) and 2-cyanoacetamide (B1669375) have yielded corresponding acrylonitrile (B1666552) and cyanoacrylamide derivatives. researchgate.net

The conditions for these reactions can be optimized to favor specific products. For example, in the reaction of 2-(1-phenylvinyl)benzaldehyde with methyl malonate, a short reaction time with piperidine and acetic acid in benzene (B151609) yielded the benzylidene malonate as the major product. acs.org In contrast, longer reaction times or the use of a different catalyst system like TiCl₄-pyridine led to the formation of a cyclized indene (B144670) derivative. acs.org

Table 1: Examples of Knoevenagel Condensation Products with 5-Substituted Furan-2-carbaldehydes

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 5-R-furfural | Creatinine | Acetic anhydride (B1165640), acetic acid, piperidine | 2-Acetamido-1-methyl-5-(5-R-furfurylidene)imidazol-4-ones | sphinxsai.com |

| 5-Substituted furfural | Indan-1,3-dione | Ethanol, room temperature | 2-(5-Substituted-furfurylidene)Indane-1,3-diones | damascusuniversity.edu.sy |

| 5-Arylfuran-2-carboxaldehydes | Hippuric acid | Acetic anhydride, potassium acetate (B1210297) | (4E)-2-phenyl-4-{[5-(R-phenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-ones | nih.gov |

Cannizzaro Reaction

The Cannizzaro reaction is a characteristic disproportionation reaction of aldehydes that lack α-hydrogens, occurring in the presence of a strong base. adichemistry.com This reaction results in the simultaneous oxidation of one aldehyde molecule to a carboxylic acid and the reduction of another to an alcohol. adichemistry.comnih.gov

Given that this compound does not possess any α-hydrogens, it is a suitable substrate for the Cannizzaro reaction. In a typical procedure, treatment of the aldehyde with a concentrated solution of a strong base, such as potassium hydroxide, would be expected to yield 5-(pyridin-2-yl)furan-2-carboxylic acid and [5-(pyridin-2-yl)furan-2-yl]methanol.

While specific studies on the Cannizzaro reaction of this compound are not extensively detailed in the provided search results, the reaction is well-established for related furfural compounds. adichemistry.comresearchgate.net For example, furfural itself undergoes this reaction to produce furoic acid and furfuryl alcohol. adichemistry.com Similarly, 5-(hydroxymethyl)furfural disproportionates to 5-hydroxymethyl-2-furancarboxylic acid and 2,5-dihydroxymethylfuran. nih.govresearchgate.net The reaction rate can be influenced by substituents on the aromatic ring, with electron-withdrawing groups generally accelerating the reaction. adichemistry.com

Esterification Reactions

Esterification of the carboxylic acid derivative of this compound, namely 5-(pyridin-2-yl)furan-2-carboxylic acid, can be achieved through standard esterification methods. A common approach involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. google.com

Alternatively, the reaction can be catalyzed by a strong acid salt of the corresponding pyridine carboxylic acid ester. google.com This process often involves refluxing the carboxylic acid with a water-immiscible alcohol, followed by distillation to recover the ester product. google.com

The synthesis of alkyl esters of 5-acetyl-2-furan-carboxylic acid has been demonstrated through the reaction of 5-acetyl-2-furan with carbon tetrachloride and an aliphatic alcohol in the presence of an iron-based catalyst. researchgate.net While this is not a direct esterification of a pre-formed carboxylic acid, it represents a synthetic route to furan-2-carboxylate (B1237412) esters.

Reactivity of the Furan (B31954) Ring System

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various reactions that target the ring itself.

Electrophilic Aromatic Substitution Potentials

The furan ring is generally more reactive towards electrophilic aromatic substitution than benzene. pearson.commatanginicollege.ac.in The heteroatom, oxygen, donates electron density to the ring, activating it for attack by electrophiles. pearson.com Theoretical considerations and experimental evidence indicate that electrophilic attack preferentially occurs at the C2 and C5 positions (the α-positions) of the furan ring. pearson.comquora.com This is because the carbocation intermediate formed by attack at these positions is more stabilized by resonance, with three possible resonance structures, compared to the two resonance structures for attack at the C3 or C4 positions. quora.com

In the case of this compound, the C5 position is already substituted. Therefore, electrophilic substitution would be expected to occur primarily at the C2 position if it were unsubstituted. However, since the C2 position is occupied by the carbaldehyde group, the reactivity of the remaining C3 and C4 positions would need to be considered. The pyridinyl and carbaldehyde substituents will influence the electron density and regioselectivity of further substitutions.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comlumenlearning.com Due to the high reactivity of the furan ring, mild reaction conditions are often required to avoid polymerization or ring-opening. matanginicollege.ac.in

Hydrogenation and Ring Saturation

The furan ring in this compound can be hydrogenated to yield the corresponding saturated tetrahydrofuran (B95107) derivative. This process typically involves catalytic hydrogenation using various metal catalysts. mdpi.com The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation, determining whether only the furan ring is saturated or if other functional groups, like the aldehyde, are also reduced.

Catalysts based on both noble metals (e.g., Pd, Pt, Ru) and non-noble metals (e.g., Ni, Co, Cu) have been employed for the hydrogenation of furan derivatives. mdpi.commdpi.com For instance, palladium catalysts supported on alumina (B75360) have been shown to preferentially catalyze the hydrogenation of the C=C bonds in the furan ring. mdpi.com In contrast, ruthenium on zirconia has a higher affinity for the C=O bond. mdpi.com

The hydrogenation of furfural and its derivatives can lead to a variety of products, including furfuryl alcohol, tetrahydrofurfuryl alcohol, and 2-methylfuran, depending on the catalyst and reaction pathway. mdpi.com Over-hydrogenation can lead to the formation of fully saturated ring systems like 2,5-dimethyltetrahydrofuran (B89747) from 5-hydroxymethylfurfural. nih.gov The selectivity can be controlled by factors such as the catalyst support, with hydrophobic supports sometimes showing higher selectivity than oxide-based supports. nih.gov

Table 2: Products of Furfural Hydrogenation with Different Catalysts

| Substrate | Catalyst | Main Product(s) | Reference |

|---|---|---|---|

| Furfural | Pd/Al₂O₃ | Tetrahydrofurfural | mdpi.com |

| Furfural | Ru/ZrO₂ | Furfuryl alcohol | mdpi.com |

| 5-Hydroxymethylfurfural | Cu-Co/Carbon | 2,5-Dimethylfuran | nih.gov |

| 5-Hydroxymethylfurfural | Ni/Mesoporous carbon | 2,5-Dimethylfuran | nih.gov |

Fries Rearrangement and Related Rearrangement Reactions

The Fries rearrangement is a reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. While the classical Fries rearrangement applies to phenolic esters, analogous rearrangements can occur in other heterocyclic systems.

Direct information on the Fries rearrangement of a derivative of this compound is not available in the provided search results. However, furan derivatives are known to undergo various rearrangement reactions. For example, furan alcohols can undergo a rearrangement-hydrogenation-dehydration route to form 2-cyclopentenones. researchgate.net This process involves a tandem rearrangement to a 4-hydroxy-2-cyclopentenone (B1226963) intermediate, followed by hydrogenation and dehydration steps. researchgate.net

Reactivity of the Pyridine Ring System in this compound

The pyridine ring of this compound is a key locus of chemical reactivity, offering avenues for diverse functionalization. The nitrogen atom within the aromatic ring significantly influences its electronic properties, rendering it susceptible to specific types of chemical transformations. This section explores the reactivity of the pyridine moiety, focusing on nucleophilic substitution, quaternization, and N-oxidation.

Nucleophilic Substitution and Functionalization Opportunities

The pyridine ring, particularly when unsubstituted or bearing a leaving group, is known to undergo nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atom depletes electron density at the ortho (C2/C6) and para (C4) positions, making them susceptible to attack by nucleophiles. In the case of this compound, the pyridine ring is substituted at the C2 position by the furan-2-carbaldehyde group. This substitution pattern influences the regioselectivity of further nucleophilic attack.

While direct nucleophilic substitution on an unsubstituted pyridine ring requires harsh conditions and very strong nucleophiles (such as in the Chichibabin reaction to introduce an amino group), the presence of a good leaving group at the ortho or para position facilitates the reaction under milder conditions. wikipedia.org For this compound, functionalization could be envisioned by first introducing a leaving group, such as a halogen, onto the pyridine ring.

Alternatively, functionalization can be achieved via the corresponding pyridine N-oxide. Pyridine N-oxides are significantly more reactive towards both electrophilic and nucleophilic substitution than the parent pyridines. researchgate.net The N-oxide oxygen atom can be readily displaced by nucleophiles after activation with an appropriate reagent, such as phosphorus oxychloride or acetic anhydride. This approach provides a versatile route to introduce a variety of functional groups at the 2- and 4-positions of the pyridine ring.

Table 1: Representative Nucleophilic Substitution Reactions on Pyridine Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-Chloropyridine | Sodium methoxide | 2-Methoxypyridine | SNAr |

| Pyridine | Sodium amide in liquid ammonia (B1221849) | 2-Aminopyridine | Chichibabin Reaction |

| Pyridine N-oxide | Phosphorus oxychloride (POCl₃) | 2-Chloropyridine and 4-Chloropyridine | Nucleophilic Substitution |

| Pyridine N-oxide | Acetic anhydride (Ac₂O) | 2-Acetoxypyridine | Nucleophilic Substitution |

Quaternization and N-Oxidation Chemistry

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it nucleophilic and basic, allowing it to react with electrophiles. Two significant reactions involving this nucleophilicity are quaternization and N-oxidation.

Quaternization:

The pyridine nitrogen can be readily alkylated by alkyl halides or other alkylating agents to form a pyridinium (B92312) salt. This reaction is known as quaternization. The resulting pyridinium cation significantly alters the electronic properties of the ring, making it more susceptible to nucleophilic attack and reduction. The formation of pyridinium salts is a versatile strategy for activating the pyridine ring and for introducing a wide range of substituents. For instance, pyridinium ylides, generated by the deprotonation of N-alkyl pyridinium salts, are useful intermediates in the synthesis of various heterocyclic compounds. researchgate.net

N-Oxidation:

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), hydrogen peroxide in acetic acid, or Caro's acid. arkat-usa.org The formation of the N-oxide has profound effects on the reactivity of the pyridine ring. As mentioned earlier, it activates the ring for both nucleophilic and electrophilic substitution. The N-oxide moiety can also be readily removed by deoxygenation using reagents like phosphorus trichloride (B1173362) (PCl₃) or catalytic hydrogenation, making it a useful activating and directing group in organic synthesis. researchgate.net

Table 2: Quaternization and N-Oxidation of Pyridine Derivatives

| Starting Material | Reagent(s) | Product | Reaction Type |

| Pyridine | Methyl iodide (CH₃I) | N-Methylpyridinium iodide | Quaternization |

| Pyridine | Benzyl bromide (BnBr) | N-Benzylpyridinium bromide | Quaternization |

| Pyridine | m-Chloroperoxybenzoic acid (m-CPBA) | Pyridine N-oxide | N-Oxidation |

| Pyridine | Hydrogen peroxide (H₂O₂), Acetic acid (CH₃COOH) | Pyridine N-oxide | N-Oxidation |

Coordination Chemistry and Ligand Design Principles

5-(Pyridin-2-yl)furan-2-carbaldehyde as a Monomeric Ligand

In its unaltered form, this compound possesses the necessary donor atoms to function as a bidentate ligand. Coordination with a metal center would likely occur through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the furan (B31954) ring, creating a stable five-membered chelate ring. This N,O-coordination motif is a common feature in ligand design. While the aldehyde oxygen can also participate in coordination, the pyridine nitrogen and furan oxygen are generally more favorable donor sites for forming a stable chelating structure.

Schiff Base Derivatives as Chelating Ligands

The true versatility of this compound in coordination chemistry is unlocked through the transformation of its aldehyde group into an imine (-C=N-) via condensation with primary amines. This reaction yields Schiff base ligands, which are renowned for their ability to form stable complexes with a wide array of transition metal ions. The resulting imine nitrogen introduces an additional coordination site, significantly enhancing the chelating ability of the molecule.

The synthesis of metal complexes from Schiff base derivatives of this compound follows a well-established, two-step process.

Schiff Base Formation: An equimolar amount of this compound is reacted with a selected primary amine in a suitable solvent, such as ethanol (B145695) or methanol. The reaction is often catalyzed by a few drops of acid and typically proceeds under reflux. The formation of the Schiff base is confirmed by the appearance of the characteristic azomethine (C=N) group.

Complexation: The isolated Schiff base ligand is then dissolved in a solvent and treated with a solution of a metal salt (e.g., chlorides, nitrates, or acetates of metals like Cu(II), Ni(II), Co(II), Zn(II)). The mixture is refluxed, leading to the precipitation of the metal complex, which can then be filtered, washed, and dried. mdpi.com

The characterization of these complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and coordination behavior.

FTIR Spectroscopy: This technique is crucial for confirming the formation of the Schiff base and its coordination to the metal ion. Key spectral features include the disappearance of the C=O stretching vibration of the aldehyde and the appearance of a new band for the ν(C=N) of the imine group. Upon complexation, this ν(C=N) band, along with pyridine ring vibrations, typically shifts to a lower or higher frequency, indicating the involvement of the imine and pyridine nitrogen atoms in bonding with the metal ion.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The spectra typically show bands corresponding to π → π* and n → π* transitions within the ligand, as well as d-d transitions of the central metal ion, which are indicative of the coordination environment (e.g., octahedral, tetrahedral, or square planar). mdpi.com

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the diamagnetic complexes (e.g., Zn(II)). The chemical shift of the azomethine proton (-CH=N-) is a key indicator of Schiff base formation. Changes in the chemical shifts of the pyridine and furan protons upon complexation provide evidence of coordination.

Elemental Analysis: This analysis determines the percentage composition of C, H, and N in the complex, which helps in confirming the proposed stoichiometry, typically revealing a 1:1 or 1:2 metal-to-ligand ratio. mdpi.com

Table 1: Illustrative Spectroscopic Data for a Typical Schiff Base Ligand and its Metal Complex

| Compound | Key FTIR Bands (cm⁻¹) | Key UV-Vis Bands (nm) | ¹H NMR (ppm) |

|---|---|---|---|

| Schiff Base Ligand (L) | ~1620 ν(C=N), ~1590 ν(C=C)pyridine | ~280 (π→π), ~350 (n→π) | ~8.5 (-CH=N-) |

| [M(L)₂]Cl₂ Complex | ~1605 ν(C=N) (shift), ~1600 ν(C=C)pyridine (shift) | Shifts in ligand bands + d-d transition bands | Shifted azomethine and aromatic signals |

The denticity of the Schiff base ligand can be precisely controlled by the choice of the primary amine used in the condensation reaction, allowing for the design of specific ligand architectures.

Bidentate Ligands: The reaction of this compound with a simple monofunctional amine, such as aniline, yields a bidentate (N,N') ligand. In this architecture, the metal ion is coordinated by the pyridine nitrogen and the imine nitrogen. researchgate.net

Tridentate Ligands: Using an amine that contains an additional donor group, like 2-aminoethanol, results in a tridentate (N,N',O) ligand. Here, the metal center is bound by the pyridine nitrogen, the imine nitrogen, and the hydroxyl oxygen.

Tetradentate Ligands: Condensing two equivalents of this compound with one equivalent of a diamine, such as ethylenediamine, produces a symmetrical tetradentate (N₂,N'₂) ligand. hspublishing.org These ligands are particularly effective at forming stable, mononuclear complexes with metal ions like Cu(II) and Ni(II), often enforcing a square planar geometry.

Metal Ion Binding Selectivity and Affinity Studies

Schiff bases derived from heterocyclic aldehydes are widely explored as chemosensors for metal ion detection due to their selective binding and conspicuous photophysical responses. researchgate.netrsc.org Derivatives of this compound are promising candidates for developing fluorescent sensors.

The sensing mechanism often relies on phenomena such as Chelation-Enhanced Fluorescence (CHEF). mdpi.com In a typical scenario, the free Schiff base ligand may exhibit weak fluorescence due to processes like photoinduced electron transfer (PET) or C=N isomerization that quench the excited state. Upon selective binding to a specific metal ion (e.g., Al³⁺, Zn²⁺), a rigid chelate ring system is formed. rsc.orgsemanticscholar.org This rigidity restricts intramolecular rotation and inhibits non-radiative decay pathways, leading to a significant enhancement of fluorescence intensity (a "turn-on" response).

The selectivity of these ligands is governed by the principles of coordination chemistry. The size of the cavity formed by the donor atoms, the nature of these atoms (hard/soft), and the preferred coordination geometry of the metal ion all play a role. For instance, a ligand with a specific N,N',O donor set might show high selectivity for Al³⁺, which is a hard acid, over softer metal ions. These properties can be fine-tuned by modifying the amine component of the Schiff base. Affinity studies, often conducted through fluorescence or UV-Vis titration experiments, allow for the determination of binding constants and detection limits for the target metal ion. mdpi.com

Table 2: Representative Response of Schiff Base Fluorescent Sensors to Various Metal Ions

| Schiff Base Sensor | Target Ion | Response Mechanism | Observed Change | Potential Interfering Ions |

|---|---|---|---|---|

| Pyridine-Furan based (Hypothetical) | Al³⁺ | CHEF | Fluorescence "Turn-On" | Cr³⁺, Fe³⁺ |

| Pyridine-Furan based (Hypothetical) | Zn²⁺ | CHEF / ICT | Fluorescence "Turn-On" | Cd²⁺ |

| Pyridine-Furan based (Hypothetical) | Cu²⁺ | PET | Fluorescence Quenching | Ni²⁺, Co²⁺ |

Computational and Theoretical Investigations

Electronic Structure and Molecular Conformation Studies (DFT, Semi-Empirical Methods)

The electronic structure and conformational properties of 5-(pyridin-2-yl)furan-2-carbaldehyde and its derivatives are subjects of significant interest in computational chemistry. Researchers employ a variety of theoretical methods, including Density Functional Theory (DFT) and semi-empirical approaches, to gain insights into the molecule's geometry, stability, and electronic characteristics. These studies are crucial for understanding its reactivity and potential applications.

A common approach involves geometry optimization using DFT with hybrid functionals such as B3LYP, often paired with basis sets like 6-311G**. For instance, in a study on the closely related compound 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, such methods were used to determine energy-optimized structures. georganics.skqnl.qa These calculations typically reveal the preferred conformation of the molecule, which is governed by the dihedral angle between the furan (B31954) and pyridine (B92270) rings. The planarity or non-planarity of the molecule can significantly influence its electronic properties, including the extent of π-conjugation across the two aromatic rings.

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also extensively analyzed. The energy and distribution of these orbitals are key indicators of the molecule's chemical reactivity. For example, the HOMO is associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical hardness. A smaller gap generally suggests higher reactivity.

Molecular electrostatic potential (MEP) maps are another valuable tool used in these studies. MEP analysis helps to visualize the charge distribution within the molecule and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species. For instance, in related heterocyclic systems, MEP maps have been used to pinpoint the most likely sites for electrophilic and nucleophilic attack. georganics.skqnl.qa

Natural Bond Orbital (NBO) analysis is often performed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization. This method provides a deeper understanding of the bonding within the molecule and the stabilization arising from electron delocalization between occupied and unoccupied orbitals.

While DFT methods provide a high level of accuracy, semi-empirical methods can also be employed for preliminary conformational analysis or for studying larger systems due to their lower computational cost. These methods can provide initial geometries for further optimization at higher levels of theory.

Table 1: Representative Theoretical Methods and Basis Sets in the Study of Pyridinyl-Furan Systems

| Method | Basis Set | Typical Applications |

| DFT (B3LYP) | 6-311G** | Geometry optimization, vibrational frequencies, electronic properties (HOMO, LUMO), MEP analysis |

| Coupled Cluster (CCSD) | 6-31G* | High-accuracy energy calculations for optimized structures |

| Semi-Empirical (AM1) | - | Preliminary conformational analysis, study of large molecular systems |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry plays a pivotal role in elucidating the mechanisms of reactions involving this compound. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. This theoretical insight is invaluable for understanding reaction kinetics and for designing more efficient synthetic routes.

For example, the condensation reactions of the aldehyde group in furan-2-carbaldehyde derivatives are a common area of investigation. researchgate.net Theoretical studies can model the reaction with various nucleophiles to understand the step-by-step mechanism. This often involves locating the transition state for the nucleophilic attack on the carbonyl carbon and calculating the activation energy barrier. DFT methods are frequently used for these calculations, providing detailed information about the geometry and electronic structure of the transition state.

In a broader context, computational studies on the reactions of similar aldehydes, such as 5-phenyl-2-furaldehyde (B76939), have explored various palladium-catalyzed cross-coupling reactions. researchgate.net Theoretical investigations into these types of reactions can help to explain the role of the catalyst, the nature of the catalytic cycle, and the factors that influence product yields and selectivity.

Furthermore, computational models can be used to study the reactivity of the furan and pyridine rings themselves. For instance, the susceptibility of different positions on the rings to electrophilic or nucleophilic attack can be predicted by calculating reactivity indices, such as Fukui functions, which are derived from the electron density.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery and development for identifying potential therapeutic targets and for designing new drug candidates. In the context of this compound and its derivatives, molecular docking can be used to explore their potential as inhibitors of various enzymes or as ligands for specific receptors.

The docking process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. These scoring functions take into account various types of interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, docking studies on other furan derivatives have identified key interactions with amino acid residues in the active sites of enzymes. upf.edu

The results of molecular docking simulations can provide valuable insights into the structure-activity relationship (SAR) of a series of compounds. By comparing the docking poses and scores of different derivatives, researchers can identify the structural features that are important for binding affinity and selectivity. This information can then be used to guide the design of new compounds with improved biological activity.

Following the initial docking, molecular dynamics (MD) simulations are often employed to study the stability of the protein-ligand complex and to gain a more dynamic understanding of the binding interactions. MD simulations can reveal how the ligand and protein adapt to each other upon binding and can provide information about the flexibility of the complex.

While no specific molecular docking studies for this compound were identified in the provided search results, the general methodologies are well-established. Such studies would involve preparing the 3D structure of the ligand and the target protein, defining the binding site, and using docking software to predict the binding mode and affinity. The interactions would then be analyzed to understand the molecular basis of the predicted binding.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are frequently used to predict the spectroscopic properties of molecules, such as their NMR, IR, and Raman spectra. These theoretical predictions can be a powerful tool for interpreting experimental spectra and for confirming the structure of newly synthesized compounds.

For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts can then be compared with experimental data to aid in the assignment of the observed signals.

Similarly, the vibrational frequencies and intensities for the IR and Raman spectra of the molecule can be calculated using DFT. mdpi.com By comparing the computed vibrational spectrum with the experimental one, researchers can assign the observed bands to specific vibrational modes of the molecule. This can provide detailed information about the molecular structure and bonding. For instance, the characteristic stretching frequency of the carbonyl group in the aldehyde can be both experimentally measured and computationally predicted.

A study on furan-2-carbaldehyde-d provides an example of how experimental and spectroscopic data are correlated. mdpi.com While this study focuses on a deuterated analog, the principles of comparing experimental and theoretical spectra are the same. Discrepancies between the calculated and experimental values can often be accounted for by applying a scaling factor to the computed frequencies.

The correlation between theoretical predictions and experimental data is a critical step in validating the computational model. A good agreement between the two provides confidence in the accuracy of the calculated molecular structure and electronic properties.

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for Related Furan Aldehydes

| Spectroscopic Technique | Experimental Data (cm⁻¹) | Computational Method | Predicted Data (cm⁻¹) |

| IR (C=O stretch) | ~1670 | DFT (B3LYP/6-311G) | Scaled values typically within a small percentage of experimental data |

| Raman (Ring breathing) | Varies | DFT (B3LYP/6-311G) | Scaled values typically within a small percentage of experimental data |

Note: The table provides representative values for furan aldehyde systems. Specific values for this compound would require dedicated experimental and computational studies.

Applications in Advanced Functional Materials

Chemosensor Development for Metal Ion Detection

The presence of nitrogen and oxygen atoms in the structure of 5-(Pyridin-2-yl)furan-2-carbaldehyde and its derivatives allows for the chelation of metal ions. This property is extensively utilized in the design of chemosensors that can detect the presence of specific metal ions through changes in their optical properties, such as fluorescence or color. The aldehyde group serves as a convenient synthetic handle to introduce further functionalities and tune the sensor's selectivity and sensitivity.

Derivatives of this compound, particularly Schiff bases formed by the condensation of the aldehyde with various amines, have been investigated as fluorescent chemosensors. The pyridine (B92270) and furan (B31954) rings, combined with the imine group of the Schiff base, create a conjugated system that can exhibit fluorescence. Upon binding with a metal ion, the electronic properties of this system are perturbed, leading to a change in the fluorescence intensity or wavelength, often referred to as a "turn-on" or "turn-off" response.

For instance, Schiff base derivatives can be designed to selectively detect ions like Al³⁺. The coordination of the metal ion with the nitrogen and oxygen atoms in the sensor molecule can restrict the C=N isomerization and inhibit photoinduced electron transfer (PET), leading to a significant enhancement in fluorescence (chelation-enhanced fluorescence, CHEF).

Table 1: Performance of a Hypothetical Fluorescent Sensor Derived from this compound

| Analyte | Detection Limit (M) | Response Time | Mechanism |

|---|

This table illustrates typical performance metrics for Schiff base fluorescent probes based on similar structures, as specific data for a this compound derivative was not available in the reviewed literature.

In addition to fluorescence, derivatives of this compound, such as hydrazones, can function as colorimetric sensors. mdpi.comrsc.org The interaction of these sensor molecules with metal ions can lead to a distinct color change visible to the naked eye. This change is typically caused by a shift in the maximum absorption wavelength of the molecule due to the formation of a metal-ligand complex.

The hydrazone moiety provides additional nitrogen donor atoms that can participate in the coordination of metal ions. mdpi.com The formation of this complex alters the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in the observed color change. These sensors are valued for their simplicity and the potential for on-site, qualitative or semi-quantitative analysis without the need for sophisticated instrumentation. For example, hydrazone-based sensors have demonstrated high selectivity for detecting ions like copper(II) in aqueous media. rsc.org

Precursor for Polymer and Resin Synthesis

The aldehyde functionality of this compound allows it to act as a monomer or a precursor in the synthesis of various polymers and resins. Furan-based polymers are of particular interest as they can be derived from renewable resources and often exhibit high thermal stability and unique electronic properties due to the aromatic furan ring.

The incorporation of the pyridyl-furan moiety into a polymer backbone can create conjugated polymers with interesting optoelectronic properties. For example, pyridine-furan copolymers have been theoretically shown to adopt stable, helix-like structures. researchgate.net These helical conformations are stabilized by π-π stacking interactions between the aromatic rings on adjacent turns of the polymer chain. Such structured polymers are candidates for applications in molecular recognition and optoelectronics. researchgate.net

Furthermore, the aldehyde groups can undergo condensation reactions with compounds like urea (B33335) or phenol (B47542) to form cross-linked resins. While specific research on resins from this compound is limited, analogous furan-based dialdehydes, such as 2,5-diformylfuran, readily react with urea to form crystalline polymer resins. researchgate.net These materials can be valuable as sustainable alternatives to petroleum-based resins.

Integration into Novel Optoelectronic or Nanomaterials

The conjugated structure of the pyridyl-furan unit is a key feature for its use in optoelectronic materials. researchgate.net Polymers and oligomers containing this unit can exhibit semiconducting properties, making them suitable for applications in organic electronics. The electronic properties, such as the HOMO-LUMO energy gap, can be tuned by modifying the chemical structure, for instance, by creating copolymers with other aromatic units. rsc.orgrsc.org

Pyridine-furan copolymers are a class of conductive polymers whose helical structure, stabilized by π-π interactions, could lead to unique electronic and optical characteristics. researchgate.net Theoretical studies on short oligomers of thiophene (B33073) and furan suggest that such materials have optical transitions and ionization potentials that make them relevant for photovoltaic applications. arxiv.org The combination of the electron-deficient pyridine and electron-rich furan can create donor-acceptor systems within a polymer chain, which is a common strategy for designing materials for organic solar cells and light-emitting diodes. taylorfrancis.comresearchgate.net There is also potential for this compound to be used in the functionalization of nanomaterials, where it could be attached to the surface of nanoparticles to impart specific recognition or electronic properties, although specific examples are not yet prevalent in the literature.

Characterization Techniques and Analytical Methodologies for 5 Pyridin 2 Yl Furan 2 Carbaldehyde and Its Derivatives

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

For 5-(Pyridin-2-yl)furan-2-carbaldehyde, the most prominent peak in the IR spectrum is the strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the aldehyde group, typically found between 1670 and 1690 cm⁻¹. mdpi.com The C-H bond of the aldehyde also shows characteristic stretching vibrations between 2715 and 2847 cm⁻¹. mdpi.com The aromatic C=C and C=N bonds of the furan (B31954) and pyridine (B92270) rings give rise to a series of bands in the 1400-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy provides complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. Isotopic substitution, such as replacing the aldehyde hydrogen with deuterium (B1214612), results in a significant shift of the corresponding vibrational band to a lower frequency (e.g., from ~2800 cm⁻¹ for C-H to ~2100 cm⁻¹ for C-D), which can be observed in both IR and Raman spectra. mdpi.com

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C=O Stretch | IR | 1670 - 1690 | Strong |

| Aldehyde C-H Stretch | IR, Raman | 2715 - 2855 | Medium-Weak |

| Aromatic C=C/C=N Stretch | IR, Raman | 1400 - 1600 | Medium-Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight with high precision. For this compound (C₁₀H₇NO₂), the expected exact molecular weight is approximately 173.0477 g/mol . nih.govnih.gov

High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. Electron ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z 173. This parent ion can then break apart into smaller, charged fragments, creating a unique fragmentation pattern that acts as a molecular fingerprint. libretexts.org Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the entire formyl group (M-29). libretexts.org For this specific molecule, cleavage at the bond connecting the two rings is also a likely fragmentation pathway.

Table 3: Predicted Mass Spectrometry Fragments

| m/z Value | Identity | Description |

|---|---|---|

| 173 | [C₁₀H₇NO₂]⁺ | Molecular Ion (M⁺) |

| 172 | [C₁₀H₆NO₂]⁺ | Loss of aldehyde hydrogen radical (·H) |

| 144 | [C₉H₆N]⁺ | Loss of formyl radical (·CHO) and oxygen |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a pure compound. eolss.net The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. This comparison is a crucial step in confirming the compound's identity and purity. For a compound with the formula C₁₀H₇NO₂, the theoretical elemental composition is calculated based on its molar mass of 173.17 g/mol . nih.govwebqc.org

Table 4: Theoretical Elemental Composition of C₁₀H₇NO₂

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 69.36% |

| Hydrogen | H | 1.008 | 7 | 7.056 | 4.08% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.09% |

X-ray Crystallography for Structural Elucidation

When a compound can be grown as a single crystal, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. core.ac.ukamanote.com

Q & A

Q. What are the common synthetic strategies for preparing 5-(Pyridin-2-yl)furan-2-carbaldehyde and its analogs?

- Methodological Answer : The synthesis of furan-2-carbaldehyde derivatives often involves substitution reactions at the furan ring. For example, nitrophenyl-substituted analogs are synthesized via electrophilic substitution using nitroaryl groups under controlled conditions (e.g., sulfuric acid as a catalyst) . Cross-coupling reactions, such as Suzuki-Miyaura coupling, may also be employed to introduce pyridyl or aryl groups. A related approach involves modifying pre-functionalized furans, such as bromomethyl derivatives (e.g., 5-(bromomethyl)furan-2-carbaldehyde), which can undergo nucleophilic substitution with pyridine derivatives . Reaction optimization typically requires inert atmospheres and catalysts like Pd(PPh₃)₄ for cross-coupling steps .

Q. How are thermodynamic properties (e.g., enthalpies of combustion and formation) experimentally determined for furan-2-carbaldehyde derivatives?

- Methodological Answer : Bomb combustion calorimetry is the gold standard. For instance, the combustion energy of 5-(4-nitrophenyl)-furan-2-carbaldehyde was measured using a precision B-08-MA calorimeter. The enthalpy of formation in the solid state is calculated by combining combustion energy data with auxiliary values (e.g., vaporization enthalpies) and Hess’s law. Results are cross-validated against additive computational methods (e.g., Benson group increment theory) to identify systematic deviations .

Advanced Research Questions

Q. What challenges arise in the structural elucidation of this compound via X-ray crystallography?

- Methodological Answer : Challenges include crystal twinning, low-resolution data, and weak scattering from light atoms (e.g., oxygen in the furan ring). The SHELX suite is widely used for refinement, but its performance depends on data quality. For twinned crystals, SHELXL’s twin refinement module can resolve ambiguities in unit cell parameters. High-resolution synchrotron data (≤1.0 Å) is recommended to mitigate errors in hydrogen atom positioning and thermal displacement parameters .

Q. How can discrepancies between experimental and computational thermodynamic data for such compounds be analyzed?

- Methodological Answer : Discrepancies often arise from neglecting non-covalent interactions (e.g., π-stacking in nitroaryl derivatives) in additive models. A stepwise approach involves: (i) Recalculating theoretical values using advanced methods (e.g., DFT with dispersion corrections). (ii) Comparing experimental combustion enthalpies with computational results to isolate systematic errors. (iii) Adjusting group contribution parameters for nitro or pyridyl substituents to improve predictive accuracy .

Q. What strategies enhance the reactivity of this compound in metalation or functionalization reactions?

- Methodological Answer : The pyridyl group acts as a directing group for regioselective C–H functionalization. For example, lithiation at the C-3 position of the furan ring can be achieved using LDA (lithium diisopropylamide) at −78°C, followed by quenching with electrophiles (e.g., aldehydes or halides). Protecting groups (e.g., tert-butyldimethylsilyl) on hydroxymethyl substituents improve stability during metalation . Computational modeling (e.g., NBO analysis) helps predict reactive sites and optimize conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.